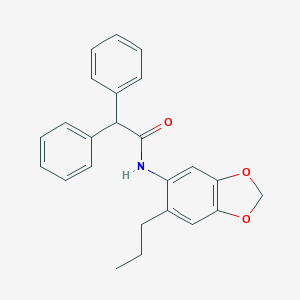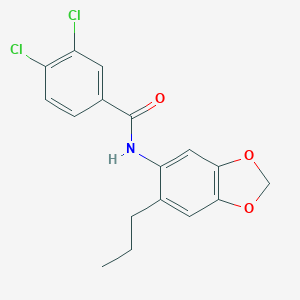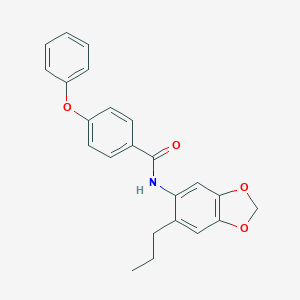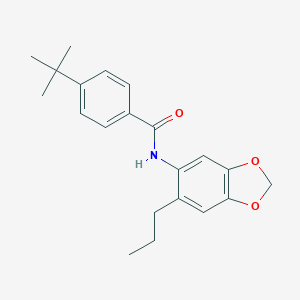![molecular formula C17H19ClN2O4S B300245 N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300245.png)
N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions. It was first approved by the FDA in 1998 and has since been used to treat osteoarthritis, rheumatoid arthritis, and other painful conditions. Celecoxib is a selective COX-2 inhibitor, which means that it inhibits the activity of the COX-2 enzyme, which is responsible for producing prostaglandins that cause inflammation.
Wirkmechanismus
N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide selectively inhibits the activity of the COX-2 enzyme, which is responsible for producing prostaglandins that cause inflammation. By inhibiting COX-2, celecoxib reduces inflammation and pain without affecting the activity of the COX-1 enzyme, which is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce the risk of developing colorectal adenomas in patients with familial adenomatous polyposis. This compound has been associated with an increased risk of cardiovascular events, including heart attack and stroke, in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide is a widely used drug in laboratory experiments due to its potent anti-inflammatory and analgesic properties. It has been used to study the mechanisms of inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and cancer. However, its use is limited by its potential side effects, including an increased risk of cardiovascular events.
Zukünftige Richtungen
1. Investigating the potential use of celecoxib in the prevention and treatment of various cancers, including breast, colon, and prostate cancer.
2. Studying the mechanisms of inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
3. Developing new COX-2 inhibitors with fewer side effects than celecoxib.
4. Investigating the potential use of celecoxib in the prevention and treatment of Alzheimer's disease.
5. Studying the potential use of celecoxib in combination with other drugs for the treatment of various conditions.
Synthesemethoden
N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline to form N-(4-chlorophenyl)-4-methoxybenzenesulfonamide. This compound is then reacted with ethyl chloroacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the prevention and treatment of various cancers, including breast, colon, and prostate cancer.
Eigenschaften
Molekularformel |
C17H19ClN2O4S |
|---|---|
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-(N-ethylsulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-25(22,23)20(15-8-10-16(24-2)11-9-15)12-17(21)19-14-6-4-13(18)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
BUCOPHKRGDVPLI-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)

![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)
![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)
![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)
